N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide
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Description
This compound is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Chemical Reactions Analysis
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR, 1H/13C-NMR, and mass spectral data .Safety And Hazards
Future Directions
Benzoxazole derivatives have shown potential in various areas of medicinal chemistry, and there is an increased demand to develop newer antimicrobial agents . Therefore, future research could focus on exploring the potential of this compound in treating various diseases, and developing new chemical entities based on this compound for drug discovery .
properties
IUPAC Name |
N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-26(21(28)18-9-23-16-4-2-3-5-17(16)24-18)14-10-27(11-14)12-19-15-8-13(22)6-7-20(15)29-25-19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVGVGSCSLDTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide |
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